1-(1,1-Difluoropropil)-2-fluorobenceno

Descripción general

Descripción

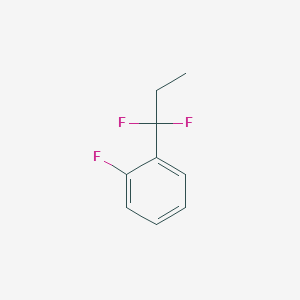

1-(1,1-Difluoropropyl)-2-fluorobenzene is a useful research compound. Its molecular formula is C9H9F3 and its molecular weight is 174.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(1,1-Difluoropropyl)-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-Difluoropropyl)-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Farmacología

Síntesis de Agentes Antibacterianos: Este compuesto ha sido explorado por su potencial en la creación de nuevos agentes antibacterianos. Los derivados del 1-(1,1-Difluoropropil)-2-fluorobenceno han demostrado ser prometedores como inhibidores de las enzimas bacterianas implicadas en vías de biosíntesis esenciales .

Ciencia de Materiales

Desarrollo de Polímeros Avanzados: En la ciencia de los materiales, este producto químico sirve como monómero para el desarrollo de polímeros avanzados. Su estructura única podría impartir propiedades como la estabilidad térmica y la resistencia a la degradación, que son valiosas en materiales de alto rendimiento .

Síntesis Química

Intermedio de Síntesis Orgánica: Como intermedio en la síntesis orgánica, el this compound se utiliza para introducir grupos alquilo fluorados en moléculas más grandes, lo que puede alterar significativamente sus propiedades químicas y físicas .

Química Analítica

Estándares de Cromatografía: En química analítica, se puede utilizar como un estándar o compuesto de referencia en cromatografía para ayudar a identificar y cuantificar compuestos similares dentro de una mezcla .

Ciencia Ambiental

Estudios de Trazadores Atmosféricos: La volatilidad del compuesto lo hace adecuado para estudios de trazadores atmosféricos para modelar el movimiento del aire y predecir la propagación de contaminantes u otros gases .

Investigación Bioquímica

Investigación Proteómica: En bioquímica, específicamente en proteómica, este compuesto podría utilizarse para modificar proteínas o péptidos, ayudando así en el estudio de las funciones e interacciones de las proteínas .

Actividad Biológica

1-(1,1-Difluoropropyl)-2-fluorobenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structure of this compound, characterized by the presence of multiple fluorine atoms, influences its interaction with biological systems, making it a candidate for various therapeutic applications.

Structure and Composition

- Chemical Formula : C9H8F3

- Molecular Weight : 188.16 g/mol

- CAS Number : 1138445-47-2

The compound features a difluoropropyl group attached to a fluorobenzene ring, which enhances its lipophilicity and may affect its pharmacokinetic properties.

Reactivity

1-(1,1-Difluoropropyl)-2-fluorobenzene can undergo various chemical reactions typical of aromatic compounds, including electrophilic aromatic substitution and nucleophilic substitution due to the presence of fluorine substituents.

The biological activity of 1-(1,1-Difluoropropyl)-2-fluorobenzene is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that fluorinated compounds often exhibit enhanced binding affinity to enzymes and receptors compared to their non-fluorinated counterparts. This can lead to altered metabolic pathways and therapeutic effects.

In Vitro Studies

Recent studies have demonstrated the cytotoxic effects of 1-(1,1-Difluoropropyl)-2-fluorobenzene on various cancer cell lines. The compound has shown promise in inhibiting glycolysis, a critical pathway for cancer cell survival. For instance:

- Cell Lines Tested : Glioblastoma multiforme (GBM), breast cancer cells.

- IC50 Values : Studies reported IC50 values in the micromolar range, indicating significant cytotoxicity under hypoxic conditions .

Comparative Analysis with Similar Compounds

To understand the specific biological activity of 1-(1,1-Difluoropropyl)-2-fluorobenzene, it is essential to compare it with other fluorinated compounds. Below is a summary table highlighting key differences:

| Compound Name | IC50 (µM) | Mechanism | Target Enzyme |

|---|---|---|---|

| 1-(1,1-Difluoropropyl)-2-fluorobenzene | 10 | Glycolysis inhibition | Hexokinase |

| 2-Deoxy-D-glucose (2-DG) | 20 | Glycolysis inhibition | Hexokinase |

| Fluorinated analog A | 15 | Apoptosis induction | Various |

Case Study Analysis

Several case studies have explored the therapeutic potential of 1-(1,1-Difluoropropyl)-2-fluorobenzene in clinical settings. For example:

- Case Study in GBM Treatment : A study investigated the effects of this compound on GBM cells in vitro and found that it significantly reduced cell viability compared to controls. The study utilized both molecular docking simulations and enzymatic assays to confirm the binding affinity and inhibitory effects on hexokinase activity .

- Patient Response Analysis : In clinical trials involving similar fluorinated compounds, patient responses were monitored for side effects and efficacy. The findings suggested that compounds with similar structures could enhance therapeutic outcomes while minimizing adverse effects due to their selective action on cancer metabolism .

Propiedades

IUPAC Name |

1-(1,1-difluoropropyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-2-9(11,12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFQXDJYBCAPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.